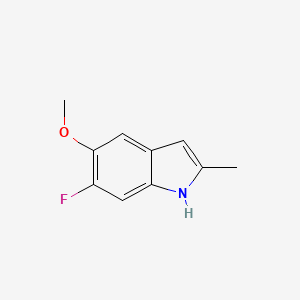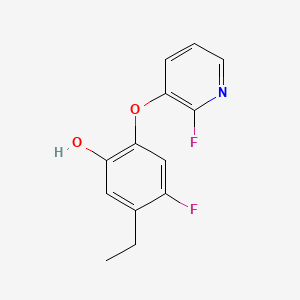
UNII-JKR7O4X730
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for the preparation of MUT-37307 are not explicitly detailed in the available literature. industrial production methods typically involve multi-step organic synthesis processes that ensure high purity and yield. These methods often include the use of specific catalysts and controlled reaction environments to achieve the desired chemical structure.
Analyse Des Réactions Chimiques
MUT-37307 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
MUT-37307 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which MUT-37307 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
MUT-37307 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
BTMPS (Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate): This compound is used as a light stabilizer and has a different molecular structure and applications.
Propriétés
Numéro CAS |
1269055-87-9 |
|---|---|
Formule moléculaire |
C13H11F2NO2 |
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
5-ethyl-4-fluoro-2-(2-fluoropyridin-3-yl)oxyphenol |
InChI |
InChI=1S/C13H11F2NO2/c1-2-8-6-10(17)12(7-9(8)14)18-11-4-3-5-16-13(11)15/h3-7,17H,2H2,1H3 |
Clé InChI |
BJEMGBNLIALWCL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1F)OC2=C(N=CC=C2)F)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
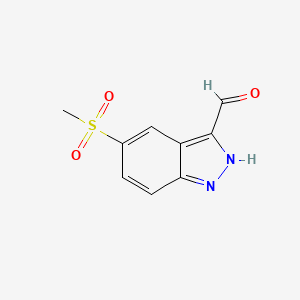
![(S,S)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8416739.png)

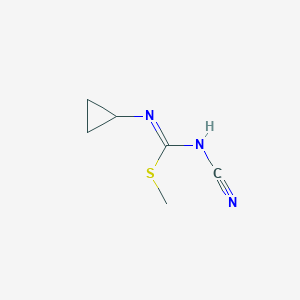
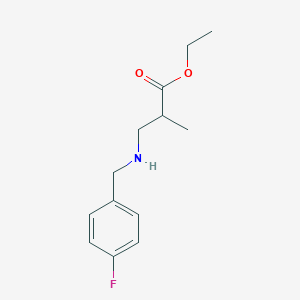
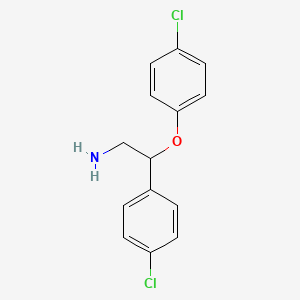
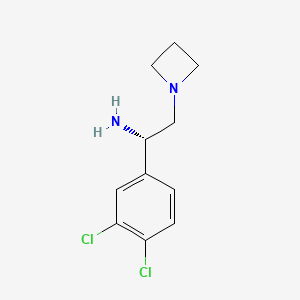
![(4-Chlorophenyl)[1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexan-3-yl]methanone](/img/structure/B8416787.png)
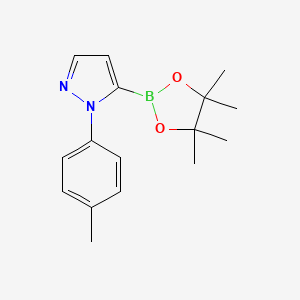
![4-(4-Chloro-[1,3,5]triazin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8416797.png)

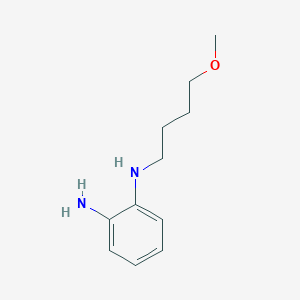
![3-(3-Chloropyridin-4-yl)-7-iodo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8416822.png)
